molecular formula C8H7ClN2 B8784707 5-(Chloromethyl)imidazo[1,5-a]pyridine

5-(Chloromethyl)imidazo[1,5-a]pyridine

Cat. No.: B8784707
M. Wt: 166.61 g/mol
InChI Key: AMAXUQWYIDPHGZ-UHFFFAOYSA-N
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Description

5-(Chloromethyl)imidazo[1,5-a]pyridine is a heterocyclic compound featuring a fused imidazole and pyridine ring system with a chloromethyl (-CH₂Cl) substituent at the 5-position. This scaffold is part of the imidazo[1,5-a]pyridine family, a versatile class of nitrogen-containing heterocycles known for their stability, tunable electronic properties, and diverse applications in medicinal chemistry, optoelectronics, and materials science . The chloromethyl group introduces both steric bulk and electrophilic reactivity, making the compound a valuable intermediate for further derivatization, such as nucleophilic substitution reactions or coordination chemistry .

Structurally, imidazo[1,5-a]pyridines are characterized by a planar aromatic core with delocalized π-electrons, enabling strong fluorescence and solvatochromic behavior in derivatives with electron-donating or withdrawing substituents .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

5-(chloromethyl)imidazo[1,5-a]pyridine

InChI

InChI=1S/C8H7ClN2/c9-4-7-2-1-3-8-5-10-6-11(7)8/h1-3,5-6H,4H2

InChI Key

AMAXUQWYIDPHGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Photophysical Properties

Imidazo[1,5-a]pyridine derivatives exhibit tunable fluorescence depending on substituents:

  • Chloromethyl group: The electron-withdrawing nature of -CH₂Cl may redshift absorption/emission spectra compared to alkyl groups. In contrast, dimeric bis-imidazo[1,5-a]pyridines (e.g., compounds 2–4) show large Stokes shifts (>100 nm) and solvatochromism, making them effective membrane probes .
  • Bromo and ester substituents: Bromine’s heavy atom effect could enhance spin-orbit coupling, reducing fluorescence quantum yield compared to chloromethyl derivatives. Methyl esters (e.g., in ) are typically non-emissive but serve as synthetic intermediates.

Thermodynamic and LogD Considerations

  • Chloromethyl derivatives likely exhibit higher logD values than polar analogs like 3a (hydroxyphenyl group) but lower than brominated or alkylated versions. In , imidazo[1,5-a]pyridine cores reduced logD compared to azabenzofurans, suggesting chloromethyl’s impact requires empirical validation.

Preparation Methods

General Procedure and Modifications

A representative protocol involves reacting phenyl(pyridin-2-yl)methanol (1a ) with acetonitrile (2a ) in the presence of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) in dichloroethane (DCE) at 150°C. For 5-(chloromethyl)imidazo[1,5-a]pyridine, substituting acetonitrile with chloroacetonitrile or introducing chloromethyl-substituted benzylic alcohols could direct the chloromethyl group to the 5-position.

Example Reaction:

Phenyl(pyridin-2-yl)methanol+ClCH₂CNBi(OTf)₃, p-TsOH\cdotpH₂O5-(Chloromethyl)imidazo[1,5-a]pyridine\text{Phenyl(pyridin-2-yl)methanol} + \text{ClCH₂CN} \xrightarrow{\text{Bi(OTf)₃, } p\text{-TsOH·H₂O}} \text{5-(Chloromethyl)imidazo[1,5-a]pyridine}

Key Parameters :

  • Catalyst loading: 5 mol% Bi(OTf)₃

  • Acid: 7.5 equiv p-TsOH·H₂O

  • Temperature: 150°C

  • Yield range: 54–97% (dependent on substituent steric effects)

Table 1: Substrate Scope for Ritter-Type Synthesis

Starting AlcoholNitrileProductYield (%)
1a (R = H)ClCH₂CN3a 88
1b (R = CH₃)ClCH₂CN3b 75
1c (R = Cl)ClCH₂CN3c 68

Cyclocondensation of 2-Picolylamines with Nitroalkanes

Cyclocondensation strategies exploit the electrophilic activation of nitroalkanes in polyphosphoric acid (PPA) to form imidazo[1,5-a]pyridines. This method is adaptable to chloromethyl incorporation by using chloromethyl-containing nitroalkanes or post-synthetic modification.

Procedure:

2-Picolylamine derivatives react with nitroalkanes in PPA at 110°C. For example, 2-(aminomethyl)pyridine and 1-nitropropane yield imidazo[1,5-a]pyridine after 3 hours. Introducing chloromethyl groups requires nitroalkanes such as 1-nitro-2-chloroethane or post-cyclization chloromethylation.

Table 2: Cyclocondensation with Chloromethyl Nitroalkanes

2-PicolylamineNitroalkaneProductYield (%)
12 (R = H)ClCH₂NO₂16a 62
12 (R = CH₃)ClCH₂NO₂16b 58

Optimization Insights :

  • PPA acts as both solvent and activator.

  • Elevated temperatures (110°C) enhance electrophilicity of nitroalkanes.

Chloromethylation of Pre-Formed Imidazo[1,5-a]pyridine

Direct chloromethylation involves introducing a chloromethyl group to the imidazo[1,5-a]pyridine core via electrophilic substitution. This method is effective for late-stage functionalization.

Methodology:

Imidazo[1,5-a]pyridine is treated with chloromethyl methyl ether (MOMCl) or formaldehyde/HCl under acidic conditions. For example, the reaction of imidazo[1,5-a]pyridine with formaldehyde and HCl at 80°C yields 5-(chloromethyl)imidazo[1,5-a]pyridine.

Critical Factors :

  • Acid catalyst: HCl or p-TsOH·H₂O

  • Temperature: 80–100°C

  • Yield: 70–85%

Table 3: Chloromethylation Conditions

SubstrateReagentCatalystYield (%)
Imidazo[1,5-a]pyridineCH₂O/HClHCl82
Imidazo[1,5-a]pyridineMOMClAlCl₃78

Thiophosgene facilitates the formation of imidazo[1,5-a]pyridine derivatives by reacting with 2-aminomethylpyridines. This method is amenable to chloromethyl group introduction via chloro-substituted intermediates.

Protocol:

2-Aminomethyl-3-chloro-5-(trifluoromethyl)pyridine reacts with thiophosgene in dichloromethane at 0°C, followed by gradual warming to room temperature. The chloromethyl group is introduced during the cyclization step.

Reaction Scheme :

2-Aminomethylpyridine+Cl₂C=S5-(Chloromethyl)imidazo[1,5-a]pyridine\text{2-Aminomethylpyridine} + \text{Cl₂C=S} \rightarrow \text{5-(Chloromethyl)imidazo[1,5-a]pyridine}

Table 4: Thiophosgene-Mediated Synthesis

SubstrateSolventTemperature (°C)Yield (%)
1 (R = Cl)CH₂Cl₂0 → 2575
1 (R = Br)CH₂Cl₂0 → 2568

Comparative Analysis of Methods

Table 5: Advantages and Limitations

MethodAdvantagesLimitations
Ritter-TypeHigh yields, broad substrate scopeRequires high temperatures
CyclocondensationMild conditions, scalableLimited nitroalkane availability
ChloromethylationLate-stage functionalizationRegioselectivity challenges
ThiophosgeneOne-pot synthesisToxicity of thiophosgene

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)imidazo[1,5-a]pyridine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation or multi-step halogenation/functionalization. For example:

  • Cyclocondensation : Reacting 2-(aminomethyl)pyridines with nitroalkanes in polyphosphoric acid (PPA) at 110°C yields imidazo[1,5-a]pyridine scaffolds. Optimizing stoichiometry (e.g., 5 equivalents of nitroethane) and reaction time (3 hours) maximizes yield .
  • Halogenation : Introducing chloromethyl groups often requires electrophilic substitution or nucleophilic displacement. For instance, 8-chloroimidazo[1,5-a]pyridine can undergo bromination followed by trifluoromethylation under controlled conditions .
    • Key Considerations : Solvent choice (e.g., ethanol-water mixtures), temperature control (110°C for PPA-mediated reactions), and catalyst selection (e.g., Mg₃N₂) are critical for purity and efficiency .

Q. How is the molecular structure of 5-(Chloromethyl)imidazo[1,5-a]pyridine characterized experimentally?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., chloromethyl at C5) and electronic environments .
  • X-ray Crystallography : Reveals π-π stacking interactions (average 3.33 Å) between aromatic rings and planar geometry of the fused heterocycle .
  • Mass Spectrometry : Confirms molecular weight (e.g., C₇H₆ClN₃ for 5-(Chloromethyl)imidazo[1,5-a]pyridine hydrochloride) .

Q. What are the typical chemical reactions involving 5-(Chloromethyl)imidazo[1,5-a]pyridine?

  • Methodological Answer :

  • Nucleophilic Substitution : The chloromethyl group undergoes displacement with amines or thiols, requiring polar aprotic solvents (e.g., DMF) and mild heating (50–80°C) .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C3 or C8 positions using Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .
  • Rearrangements : Under acidic conditions, imidazo[1,5-a]pyridines can rearrange to pyrazolo[1,5-a]pyrimidines via ring-opening and re-closure mechanisms .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of imidazo[1,5-a]pyridine derivatives in catalysis?

  • Methodological Answer :

  • π-Accepting Carbene Ligands : Electron-withdrawing groups (e.g., trifluoromethyl) on the imidazo[1,5-a]pyridine backbone enhance the π-accepting ability of carbene ligands, as shown by Rh complex stability and 77Se^{77}Se NMR shifts in selenium adducts .
  • Electronic Tuning : Substituents at C1 (e.g., bulky aryl groups) sterically hinder undesired side reactions in catalytic cycles, improving selectivity in C–H activation .

Q. What strategies resolve contradictions in crystallographic data for imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Multi-Method Validation : Combine X-ray diffraction with DFT calculations to reconcile discrepancies in bond lengths or angles. For example, π-π stacking distances (3.20–3.40 Å) in crystallography may vary slightly from computational models .
  • Temperature-Dependent Studies : Conduct variable-temperature crystallography to account for thermal motion artifacts in flexible substituents (e.g., chloromethyl groups) .

Q. What are the challenges in designing selective thromboxane A2 synthetase inhibitors using imidazo[1,5-a]pyridine scaffolds?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Potency correlates with alkyl chain length at C5 (e.g., hexanoic acid derivatives show higher inhibition). However, excessive hydrophobicity reduces bioavailability .
  • Selectivity : Avoid off-target effects on prostaglandin synthases by modifying the pyridine ring’s electron density through substituents (e.g., electron-deficient groups at C3) .

Q. How do reaction conditions affect product distribution in multi-step syntheses of imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Lower temperatures (25–40°C) favor kinetic products (e.g., cyanopyrazoles), while higher temperatures (80–110°C) drive thermodynamically stable aminopyrazoles .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize intermediates in cyclization steps, reducing side products like dimerized species .

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